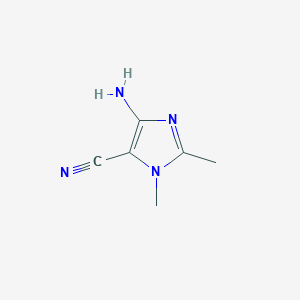

4-amino-1,2-dimethyl-1H-imidazole-5-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2,3-dimethylimidazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4/c1-4-9-6(8)5(3-7)10(4)2/h8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZERGZZIIWKDORY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1C)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 4 Amino 1,2 Dimethyl 1h Imidazole 5 Carbonitrile

Reactivity of the Nitrile Group (–CN)

The carbon-nitrogen triple bond of the nitrile group in 4-amino-1,2-dimethyl-1H-imidazole-5-carbonitrile is a key site for nucleophilic addition reactions. This functionality can be transformed into several other important chemical groups, significantly expanding the synthetic utility of the parent molecule.

Hydrolysis to Amides and Carboxylic Acids

The nitrile group can be hydrolyzed under either acidic or alkaline conditions to yield the corresponding carboxamide and, upon further hydrolysis, the carboxylic acid. This two-step transformation is a fundamental reaction of nitriles.

Under alkaline conditions, such as heating with aqueous sodium hydroxide, the nitrile is selectively hydrolyzed to the intermediate amide, 4-amino-1,2-dimethyl-1H-imidazole-5-carboxamide. google.comoup.com Prolonged heating or more stringent conditions can lead to the formation of the corresponding carboxylate salt, which upon acidification, yields 4-amino-1,2-dimethyl-1H-imidazole-5-carboxylic acid. A patented process for a related compound, 4,5-dicyanoimidazole, demonstrates selective hydrolysis to 4-cyanoimidazole-5-carboxamide using aqueous alkaline solutions. google.com

Acid-catalyzed hydrolysis, typically achieved by refluxing with a dilute mineral acid like hydrochloric acid, also proceeds through the amide intermediate to furnish the carboxylic acid directly. mdpi.com The initial product is the ammonium (B1175870) salt of the carboxylic acid.

| Reaction | Reagents and Conditions | Product |

| Alkaline Hydrolysis (Amide) | 1N NaOH, heat | 4-amino-1,2-dimethyl-1H-imidazole-5-carboxamide |

| Alkaline Hydrolysis (Acid) | 1. 1.5 N NaOH, 125-130°C 2. Acidification (e.g., HCl) | 4-amino-1,2-dimethyl-1H-imidazole-5-carboxylic acid |

| Acid Hydrolysis | Dilute HCl, reflux | 4-amino-1,2-dimethyl-1H-imidazole-5-carboxylic acid |

Reductions to Amines

The nitrile group is readily reduced to a primary aminomethyl group (–CH₂NH₂). This transformation is valuable for introducing a flexible basic side chain and as a precursor for further derivatization. Common methods for nitrile reduction are applicable to this system.

Catalytic hydrogenation is an effective method, employing catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum dioxide (PtO₂) under a hydrogen atmosphere. The reaction conditions, including pressure and temperature, can be optimized to achieve high yields of 4-amino-5-(aminomethyl)-1,2-dimethyl-1H-imidazole. To minimize the formation of secondary and tertiary amine byproducts, ammonia (B1221849) is sometimes added to the reaction mixture.

Alternatively, chemical reduction using metal hydrides offers a powerful route. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent is a potent reducing agent that efficiently converts the nitrile to the primary amine after an acidic workup.

| Reducing Agent | Typical Conditions | Product |

| H₂/Raney Ni | Elevated temperature and pressure | 4-amino-5-(aminomethyl)-1,2-dimethyl-1H-imidazole |

| H₂/Pd/C | Hydrogen atmosphere, solvent (e.g., ethanol) | 4-amino-5-(aminomethyl)-1,2-dimethyl-1H-imidazole |

| LiAlH₄ | 1. Anhydrous ether (e.g., THF, diethyl ether) 2. Aqueous/acidic workup | 4-amino-5-(aminomethyl)-1,2-dimethyl-1H-imidazole |

Cycloaddition Reactions (e.g., Tetrazole Formation)

The nitrile group can participate in [3+2] cycloaddition reactions, most notably with azides, to form five-membered heterocyclic rings. The reaction of this compound with an azide (B81097) source, such as sodium azide (NaN₃), leads to the formation of a tetrazole ring fused to the imidazole (B134444) core.

This reaction is often catalyzed by Lewis acids like zinc chloride (ZnCl₂) or involves the use of ammonium chloride. The product of this cycloaddition is 5-(1,2-dimethyl-1H-imidazol-4-yl)-2H-tetrazol-5-amine, a bioisostere of a carboxylic acid group, which is a significant transformation in medicinal chemistry for modifying the physicochemical properties of a molecule. nih.gov

Reactivity of the Amino Group (–NH₂)

The exocyclic amino group at the C4 position is a nucleophilic center and can undergo reactions typical of primary aromatic amines, providing another avenue for structural modification.

Acylation and Alkylation Reactions

The primary amino group can be readily acylated by reacting it with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. This reaction yields the corresponding N-acyl derivative, for instance, 4-acetamido-1,2-dimethyl-1H-imidazole-5-carbonitrile when using acetyl chloride or acetic anhydride (B1165640).

Alkylation of the amino group can be achieved using alkyl halides. However, controlling the degree of alkylation to prevent the formation of secondary and tertiary amines can be challenging. Furthermore, alkylation can also occur at the N1 position of the imidazole ring in related compounds, suggesting a potential for competitive reactions depending on the substrate and conditions. researchgate.net For instance, N-alkylation of 2-methyl-4(5)-nitroimidazole with benzyl (B1604629) halides proceeds in the presence of a phase transfer catalyst. researchgate.net

| Reaction | Reagent | Product Type |

| Acylation | Acyl chloride (R-COCl) or Acid anhydride ((RCO)₂O) | N-Acyl derivative |

| Alkylation | Alkyl halide (R-X) | N-Alkyl derivative(s) |

Diazotization and Coupling Reactions

The 4-amino group can be converted into a diazonium salt upon treatment with a diazotizing agent, typically nitrous acid (HNO₂) generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, HBF₄) at low temperatures. The resulting 1,2-dimethyl-5-cyano-1H-imidazol-4-diazonium salt is a reactive intermediate. researchgate.net

These diazonium salts can undergo various subsequent reactions. For example, they can act as electrophiles in azo coupling reactions with electron-rich aromatic compounds to form brightly colored azo dyes. acs.org They can also react with primary and secondary amines to form triazene (B1217601) derivatives. rsc.org In some cases, the diazonium intermediate can undergo intramolecular cyclization. For instance, diazotization of 5-aminoimidazole-4-carboxamide (B1664886) can lead to the formation of 2-azahypoxanthine. researchgate.net This highlights the potential for the diazonium derivative of this compound to serve as a precursor to fused heterocyclic systems.

Condensation Reactions with Carbonyl Compounds

The primary amino group at the C-4 position of this compound is a potent nucleophile, readily participating in condensation reactions with various carbonyl compounds. This reactivity is a cornerstone for the synthesis of fused heterocyclic systems, particularly imidazo[4,5-b]pyridines, which are structurally analogous to purines and often exhibit significant biological activity. nih.govuctm.edumdpi.com

The reaction is typically acid-catalyzed and proceeds via a nucleophilic addition of the amino group to the carbonyl carbon, forming a hemiaminal intermediate. mdpi.comwikipedia.org Subsequent dehydration leads to the formation of an imine (Schiff base), which can then undergo intramolecular cyclization, especially when the carbonyl compound contains an additional reactive site. mdpi.comwikipedia.org For instance, condensation with β-ketoesters or 1,3-diketones can lead to the formation of a fused pyridine (B92270) ring.

A notable example is the reaction with aldehydes and active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate. This type of reaction often leads to the one-pot synthesis of highly functionalized imidazo[4,5-b]pyridine derivatives. nih.govirb.hr The condensation of 5-bromo-2,3-diaminopyridine (a related scaffold) with benzaldehyde, for example, yields the corresponding imidazo[4,5-b]pyridine, illustrating the general applicability of this cyclocondensation strategy. mdpi.com

| Carbonyl Compound | Additional Reagent | Resulting Fused System | Typical Conditions |

|---|---|---|---|

| Aromatic Aldehyde | β-Ketoester (e.g., Ethyl Acetoacetate) | Imidazo[4,5-b]pyridinone | Acid catalyst (e.g., p-TsOH), Reflux in EtOH |

| Ketone | 2-Nitro-3-aminopyridine (as substrate analog) | Imidazo[4,5-b]pyridine | Reductive cyclization (e.g., SnCl₂), Formic Acid |

| Aldehyde | 1,1'-Carbonyldiimidazole (CDI) | Functionalized Imidazo[4,5-b]pyridine | Sequential reaction with CDI and then POCl₃ |

Reactivity of the Imidazole Ring System

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. youtube.com However, the reactivity of this compound is modulated by its substituents. The C-4 amino and C-2 methyl groups are electron-donating and activating, while the C-5 cyano group is strongly electron-withdrawing and deactivating. The N-1 methyl group sterically shields the C-2 position and prevents N-H tautomerism.

Electrophilic Aromatic Substitution Patterns (e.g., Nitration)

Electrophilic aromatic substitution on the imidazole ring is a common pathway for functionalization. youtube.com The directing effects of the existing substituents on this compound are complex. The powerful activating effect of the amino group and the weaker activation by the methyl groups would typically direct incoming electrophiles. However, the only available position on the imidazole ring is C-2, which is already substituted. Therefore, electrophilic substitution on the imidazole core itself is not possible without displacement of an existing group.

Nitration of imidazoles typically occurs at the 4- or 5-positions using reagents like fuming nitric acid in the presence of sulfuric acid. google.comchempedia.infogoogle.com For the title compound, all ring carbons are substituted. Direct nitration of the ring is therefore unlikely. Electrophilic attack would more plausibly occur on the exocyclic amino group or potentially lead to oxidative degradation under harsh nitrating conditions. If a related compound, such as 1,2-dimethyl-1H-imidazole, were subjected to nitration, substitution would be expected at the C-4 and C-5 positions. The presence of the deactivating cyano group and activating amino group in the title compound creates a push-pull electronic system, but the lack of an available carbon for substitution remains the key limitation.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is generally difficult on electron-rich rings like imidazole unless activated by strong electron-withdrawing groups or if a good leaving group (such as a halogen) is present. rsc.orggacariyalur.ac.in

One relevant pathway is the Nucleophilic Aromatic Substitution of Hydrogen (SNH). researchgate.netresearchgate.net This reaction allows for the direct functionalization of C-H bonds in electron-deficient aromatic systems. While the imidazole ring in the title compound is generally electron-rich, the influence of the C-5 cyano group might render the C-2 position susceptible to attack by very strong nucleophiles under oxidative conditions, though this is less common for such substituted imidazoles.

A more practical approach for nucleophilic substitution involves the derivatization of the title compound to include a halogen atom. For instance, if a bromo or chloro derivative were prepared, the halogen could serve as an excellent leaving group for substitution by various nucleophiles like alkoxides, thiolates, or amines. rsc.orgresearchgate.netsemanticscholar.org Studies on halogenoimidazoles show that N-protected 2,4,5-tribromoimidazole (B189480) reacts with nucleophiles primarily by displacing the 2-bromine atom. rsc.org Similarly, a halogen at the C-5 position of a 4-nitroimidazole (B12731) is readily displaced. rsc.org This suggests that a hypothetical 2-halo-4-amino-1,2-dimethyl-1H-imidazole-5-carbonitrile could be a valuable intermediate for introducing further diversity via nucleophilic substitution. rsc.orgresearchgate.net

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille)

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Reactions like the Suzuki-Miyaura and Stille couplings are powerful tools for the derivatization of heterocyclic systems. nih.govresearchgate.netopenochem.orgorganic-chemistry.org These reactions typically require an organic halide or triflate to couple with an organoboron or organotin reagent, respectively, in the presence of a palladium catalyst. libretexts.orgyonedalabs.comjk-sci.comwikipedia.orgyoutube.com

To apply these methods to this compound, a halogenated precursor would be necessary. For example, a bromo- or iodo-substituted derivative of the imidazole could be synthesized. This halogenated intermediate could then undergo Suzuki-Miyaura coupling with a wide range of aryl or vinyl boronic acids to introduce new substituents. nih.govresearchgate.net An efficient protocol for the Suzuki-Miyaura cross-coupling of unprotected haloimidazoles has been reported, demonstrating the feasibility of this approach for accessing highly functionalized imidazole derivatives. researchgate.net

The Stille reaction offers a complementary approach, coupling the haloimidazole with an organostannane. openochem.orgorganic-chemistry.orgwikipedia.orglibretexts.org While organotin reagents are toxic, the reaction conditions are often mild and tolerant of many functional groups.

| Reaction Name | Coupling Partner | Typical Catalyst | Product |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Aryl/Vinyl-substituted Imidazole |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄, LiCl | Aryl/Alkenyl-substituted Imidazole |

Multi-Component Reactions for Concurrent Functionalization

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot procedure to form a product that incorporates substantial portions of all starting materials. nih.govmdpi.com Aminoazoles, like this compound, are excellent substrates for MCRs, enabling the rapid construction of complex molecular architectures. frontiersin.orgnih.gov

A prominent example is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, which involves an aminoazole, an aldehyde, and an isocyanide. mdpi.comresearchgate.net This reaction, typically catalyzed by a Lewis or Brønsted acid, leads to the formation of fused aminoimidazoles. For the title compound, the 4-amino group would react with an aldehyde to form an imine, which is then attacked by the isocyanide. Subsequent intramolecular cyclization would yield a fused heterocyclic system. Zirconium(IV) chloride has been shown to be an effective catalyst for such transformations involving 2-aminoimidazoles. nih.govresearchgate.net

Another class of MCRs involves the condensation of an aminoazole, a carbonyl compound, and an active methylene compound (CH-acid). frontiersin.org This approach is particularly effective for synthesizing fused pyridone and pyridine rings. For instance, the reaction of a 5-aminopyrazole with an aldehyde and a 3-oxopropanenitrile (B1221605) leads to the formation of dihydropyrazolopyridines. frontiersin.org By analogy, this compound could react with various aldehydes and CH-acids (e.g., malononitrile, ethyl acetoacetate, dimedone) to generate a diverse library of imidazo[4,5-b]pyridine derivatives in a single, atom-economical step.

Advanced Characterization Techniques for 4 Amino 1,2 Dimethyl 1h Imidazole 5 Carbonitrile and Its Derivatives

Spectroscopic Analysis Methodologies

Spectroscopic methods are paramount in determining the structure of organic molecules. By probing the interaction of molecules with electromagnetic radiation, these techniques reveal detailed information about the connectivity of atoms and the nature of the chemical bonds within the structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H-NMR Spectroscopy: This technique provides information on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. For 4-amino-1,2-dimethyl-1H-imidazole-5-carbonitrile, the ¹H-NMR spectrum is expected to show distinct signals corresponding to the protons of the two methyl groups and the amino group. The N-methyl groups (N1-CH₃ and C2-CH₃) would likely appear as sharp singlets. The chemical shift of the N1-methyl group is influenced by its direct attachment to the imidazole (B134444) ring, while the C2-methyl group's resonance is affected by the adjacent nitrogen atom. The amino (-NH₂) protons typically appear as a broader singlet, and its chemical shift can be highly dependent on the solvent and concentration.

¹³C-NMR Spectroscopy: This technique maps the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would feature signals for the two imidazole ring carbons (C2, C4, and C5), the nitrile carbon (C≡N), and the two methyl carbons. The chemical shifts of the ring carbons provide insight into the electronic nature of the substituted imidazole system. The nitrile carbon is typically observed in a characteristic downfield region.

¹⁵N-NMR Spectroscopy: While less common, ¹⁵N-NMR can provide valuable information about the nitrogen atoms within the imidazole ring and the amino and nitrile functional groups, offering deeper insight into the electronic structure and tautomeric forms, if any exist.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm for this compound Note: These are predicted values based on data from analogous imidazole derivatives. Actual experimental values may vary.

| Atom | ¹H-NMR (ppm) | ¹³C-NMR (ppm) |

| N1-CH₃ | ~ 3.5 - 3.9 | ~ 30 - 35 |

| C2-CH₃ | ~ 2.3 - 2.7 | ~ 10 - 15 |

| C4-NH₂ | ~ 5.0 - 6.0 (broad) | N/A |

| C2 | N/A | ~ 145 - 155 |

| C4 | N/A | ~ 140 - 150 |

| C5 | N/A | ~ 95 - 105 |

| C≡N | N/A | ~ 115 - 120 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For this compound, the IR spectrum would display characteristic absorption bands confirming the presence of its key functional groups. The amino group (-NH₂) would exhibit symmetric and asymmetric N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹. The C-H bonds of the methyl groups would show stretching vibrations just below 3000 cm⁻¹. The most indicative peak for this molecule would be the sharp and strong absorption from the nitrile group (C≡N) stretch, which is expected to appear in the 2210-2260 cm⁻¹ region. Vibrations corresponding to the C=N and C=C bonds within the imidazole ring would be found in the 1500-1650 cm⁻¹ region. researchgate.netnist.gov

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amino (N-H) | Stretch | 3300 - 3500 | Medium |

| Methyl (C-H) | Stretch | 2850 - 2960 | Medium |

| Nitrile (C≡N) | Stretch | 2210 - 2260 | Strong, Sharp |

| Imidazole Ring (C=N, C=C) | Stretch | 1500 - 1650 | Medium-Strong |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): This technique provides a very precise measurement of the molecular weight, allowing for the determination of the elemental formula of the compound. For this compound (C₆H₈N₄), the calculated exact mass is 136.0799. HRMS would be used to confirm this exact mass, thereby verifying the molecular formula.

Fragmentation Analysis: In the mass spectrometer, the molecular ion can fragment into smaller, characteristic pieces. The fragmentation pattern serves as a fingerprint for the molecule. Expected fragmentation pathways for this compound could include the loss of a methyl group (M-15), loss of HCN from the nitrile group (M-27), or other ring cleavages, providing further confirmation of the proposed structure. nist.govgovinfo.gov

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated π-systems.

The imidazole ring, along with the amino and nitrile substituents, forms a conjugated system. This is expected to give rise to characteristic π → π* and n → π* electronic transitions. The absorption maxima (λmax) provide information about the extent of conjugation. The amino group, acting as an auxochrome, is expected to cause a bathochromic (red) shift in the absorption bands compared to an unsubstituted imidazole. nih.govscience-softcon.de The specific λmax values would be sensitive to the solvent used.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a diffraction pattern is generated that can be mathematically transformed into a model of the electron density, revealing exact bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound is not publicly available, analysis of related imidazole structures reveals common features. mdpi.commdpi.comresearchgate.net A successful crystallographic analysis would provide unequivocal proof of the compound's constitution and stereochemistry. It would also detail how the molecules pack in the solid state, revealing information about hydrogen bonding involving the amino group and potential π-π stacking interactions between the imidazole rings.

Elemental Analysis (CHNS) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. This comparison is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. For this compound, the analysis would focus on carbon, hydrogen, and nitrogen.

Interactive Data Table: Theoretical Elemental Composition of this compound (C₆H₈N₄)

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.011 | 6 | 72.066 | 52.92% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 5.92% |

| Nitrogen | N | 14.007 | 4 | 56.028 | 41.16% |

| Total | 136.158 | 100.00% |

Thermal Analysis Techniques (e.g., TG-DTA) in the context of compound stability

A comprehensive search of scientific literature and chemical databases did not yield specific experimental data on the thermal analysis, such as Thermogravimetric Analysis (TGA) or Differential Thermal Analysis (DTA), for the compound this compound. While thermal analysis is a critical technique for evaluating the thermal stability, decomposition pathways, and phase transitions of chemical compounds, specific studies detailing these properties for this compound are not publicly available at this time.

Thermal analysis of related imidazole derivatives has been reported, providing insights into the general thermal behavior of this class of compounds. For instance, studies on other substituted imidazoles have shown that their thermal stability is influenced by the nature and position of substituents on the imidazole ring. nih.gov Typically, these analyses involve heating a sample at a controlled rate and measuring the change in mass (TGA) or the temperature difference between the sample and a reference (DTA). This data allows for the determination of decomposition temperatures, the presence of volatile components, and the energetics of thermal events.

In general, for a compound like this compound, a TG-DTA analysis would provide crucial information for its handling, storage, and application in various fields. The TGA curve would indicate the temperature at which the compound begins to lose mass, signifying the onset of decomposition. The DTA curve would reveal whether the decomposition process is exothermic or endothermic.

Although specific data for this compound is not available, the following table outlines the kind of data that would be generated from a typical TG-DTA analysis for a hypothetical imidazole derivative, illustrating the valuable information that such a study would provide.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) | Heat Flow |

| Melting | 150 | 155 | 0 | Endothermic |

| Decomposition Step 1 | 250 | 275 | 30 | Exothermic |

| Decomposition Step 2 | 350 | 380 | 45 | Exothermic |

This table is illustrative and does not represent actual data for this compound.

Further research is required to experimentally determine the thermal properties of this compound. Such studies would be invaluable for establishing its thermal stability profile and ensuring its safe and effective use in any potential applications.

Theoretical and Computational Studies of 4 Amino 1,2 Dimethyl 1h Imidazole 5 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These computational methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine a molecule's geometry, energy, and other electronic properties. A key application of DFT is the analysis of Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and reactive. For imidazole (B134444) derivatives, these calculations help predict their behavior in chemical reactions and biological systems.

Table 1: Hypothetical DFT-Calculated Electronic Properties (Note: This table is illustrative and not based on actual published data for 4-amino-1,2-dimethyl-1H-imidazole-5-carbonitrile.)

| Parameter | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.3 eV |

| Ionization Potential (I) | -EHOMO | 5.8 eV |

| Electron Affinity (A) | -ELUMO | 1.5 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.15 eV |

| Electronegativity (χ) | (I + A) / 2 | 3.65 eV |

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. Imidazole and its derivatives can exhibit tautomerism due to the presence of acidic and basic nitrogen atoms in the ring. For this compound, computational studies would typically investigate the relative stabilities of different tautomeric and isomeric forms. By calculating the ground-state energies of each possible structure using methods like DFT or ab initio calculations, researchers can predict the most stable and therefore most abundant form of the molecule under various conditions. These studies are crucial for understanding the molecule's structure and reactivity, as different tautomers can have distinct chemical and physical properties.

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule. It provides a color-coded map of the electrostatic potential on the molecule's electron density surface. These maps are invaluable for identifying the electrophilic and nucleophilic sites of a molecule.

Red regions indicate negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack (e.g., lone pairs on nitrogen or oxygen atoms).

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas that are prone to nucleophilic attack (e.g., hydrogen atoms attached to electronegative atoms).

Green regions represent neutral or non-polar areas.

For this compound, an MEP map would likely show negative potential around the nitrile nitrogen and the amino group, highlighting these as key sites for interaction.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a vital tool for elucidating the step-by-step pathways of chemical reactions. By calculating the potential energy surface for a reaction, researchers can identify transition states, intermediates, and the activation energies associated with each step.

For a molecule like this compound, this approach could be used to study its synthesis, degradation, or its role as a precursor in forming more complex molecules, such as purines. For instance, studies on the related compound 4-aminoimidazole-5-carbonitrile (AICN) have computationally modeled its reaction pathways to form guanine (B1146940), identifying intermediates and the energy barriers involved. Similar computational approaches would provide a detailed understanding of the reactivity and transformation pathways of the dimethylated derivative.

Structure-Property Relationship (SPR) Studies

Structure-Property Relationship (SPR) studies aim to establish a correlation between a molecule's chemical structure and its physical, chemical, or biological properties. Computational chemistry plays a significant role in SPR by calculating a wide range of molecular descriptors. These descriptors, derived from the molecule's computed electronic and geometric structure, can be correlated with experimental data to build predictive models.

For this compound, descriptors such as the HOMO-LUMO gap, dipole moment, polarizability, and various thermodynamic properties would be calculated. These values can then be used to predict properties like solubility, reactivity, and potential biological activity. By systematically modifying the structure in silico (e.g., changing substituent groups) and recalculating these descriptors, computational SPR studies can guide the design of new molecules with desired properties.

Applications in Advanced Organic Synthesis As a Key Intermediate

Precursor in the Synthesis of Fused Heterocyclic Systems

The strategic placement of functional groups in 4-amino-1,2-dimethyl-1H-imidazole-5-carbonitrile facilitates its use in cyclization and annulation reactions, leading to the formation of fused heterocyclic systems. These systems are often scaffolds for compounds with significant therapeutic potential.

The imidazole (B134444) ring is a fundamental component of purines, which are vital biomolecules. Aminoimidazole carbonitrile derivatives are well-established precursors for purine (B94841) synthesis. researchgate.netnih.gov The general strategy involves the annulation of the pyrimidine (B1678525) ring onto the imidazole core. Starting with this compound, the amino group can react with various one-carbon donor reagents, such as formic acid or formamide (B127407), to construct the second ring. nih.gov

This transformation typically proceeds through an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to yield the purine skeleton. The versatility of this method allows for the introduction of various substituents on the newly formed pyrimidine ring, leading to a diverse library of purine analogues. These synthetic purines are of great interest in medicinal chemistry due to their potential as antiviral and anticancer agents. nih.govchemimpex.com

Table 1: Synthesis of Purine Derivatives from Aminoimidazole Carbonitrile Precursors

| Precursor | Reagent | Product | Application/Significance |

|---|---|---|---|

| Amino imidazole carbonitrile derivatives | Formic Acid | 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones | Potential anti-influenza A virus activity nih.gov |

This table is interactive. Click on the headers to sort.

Benzimidazoles are another class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. rsc.org The synthesis of benzimidazole derivatives can be achieved through the condensation of o-phenylenediamines with various carbonyl compounds or their equivalents. While direct synthesis from this compound is less common, its structural motifs are incorporated into more complex benzimidazole-fused systems. nih.gov For instance, benzimidazole-2-acetonitrile can react with aldehydes to form acrylonitriles, which can then undergo photochemical cyclization to produce benzimidazo[1,2-a]quinolines. nih.gov This highlights the utility of the cyano-methyl-imidazole substructure, which is related to the target compound, in building complex fused heterocycles.

The amino and nitrile groups of this compound are key functionalities for the synthesis of nitrogen-rich heterocycles like triazoles. rsc.org Triazoles are known for their broad spectrum of biological activities. nih.gov One synthetic route involves the transformation of the amino group into an azide (B81097), which can then undergo intramolecular cyclization with the nitrile group to form a fused triazole ring. Alternatively, the amino group can react with reagents that provide the remaining nitrogen atoms needed to form the triazole ring. The synthesis of such nitrogen-rich compounds is of interest for the development of energetic materials and pharmaceuticals. rsc.org The imidazole core often enhances the biological activity of the resulting triazole derivatives. nih.gov

Annulation reactions are crucial for building complex polycyclic structures from simpler precursors. The this compound molecule is well-suited for such transformations. The amino and nitrile groups can participate in concerted or stepwise cycloaddition and condensation reactions to form additional rings. For example, photochemical dehydro-cyclization reactions of benzimidazolyl-substituted acrylonitriles, derived from precursors containing the imidazole-acetonitrile scaffold, lead to the formation of polycyclic benzimidazo[1,2-a]quinolines. nih.gov These reactions demonstrate the potential of the imidazole-carbonitrile framework to serve as a foundation for constructing intricate, planar chromophores with applications in materials science and as DNA intercalating agents. nih.gov

Building Block for Diverse Compound Libraries

The reactivity of this compound makes it an ideal building block for the combinatorial synthesis of diverse compound libraries. These libraries are essential for high-throughput screening and the discovery of new drug candidates.

The imidazole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and marketed drugs. researchgate.netlifechemicals.com Compounds containing this core exhibit a wide range of biological activities. nih.gov The this compound molecule provides a versatile platform for generating lead compounds. The amino group can be readily acylated, alkylated, or used in multicomponent reactions to introduce a variety of side chains. nih.govunitus.it The nitrile group can be hydrolyzed to an amide or carboxylic acid, or it can be reduced to an amine, providing further points for diversification. This flexibility allows medicinal chemists to systematically modify the structure of the molecule to optimize its biological activity and pharmacokinetic properties, making it a valuable starting point for drug discovery programs targeting a wide array of diseases. chemimpex.comlifechemicals.com

Table 2: Examples of Bioactive Imidazole-Containing Scaffolds

| Scaffold | Derivative Class | Associated Biological Activity |

|---|---|---|

| Imidazole | Purines | Antiviral, Anti-influenza nih.gov |

| Imidazole | Benzimidazoles | Antimicrobial, Anticancer, Antiviral rsc.org |

| Imidazole | Triazoles | Antimicrobial, Antiviral, Anticancer, Anticonvulsant nih.gov |

This table is interactive. Click on the headers to sort.

Intermediate in Agrochemical Development (Synthetic Pathways)

There is no specific information available in the reviewed sources detailing the use of this compound as a key intermediate in the synthetic pathways for agrochemical development. While the imidazole scaffold is significant in crop protection chemistry, the role of this particular dimethylated derivative is not documented in the accessible literature.

Material Science Applications (e.g., Polymer Precursors, High-Nitrogen Materials)

No specific research or applications concerning the use of this compound in material science were found. There is no available data on its use as a polymer precursor or in the development of high-nitrogen materials.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes for 4-amino-1,2-dimethyl-1H-imidazole-5-carbonitrile

Current synthetic methodologies for imidazole (B134444) derivatives often involve multi-step processes with potentially low yields and the use of hazardous reagents. google.com Future research should prioritize the development of novel, efficient, and sustainable synthetic routes to access this compound. Key areas of exploration include:

One-Pot, Multi-Component Reactions: Inspired by the synthesis of other substituted imidazoles, the development of one-pot reactions that combine multiple starting materials in a single step would significantly improve efficiency and reduce waste. nih.gov Investigating the use of readily available precursors and environmentally benign catalysts will be crucial.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of related aminoimidazole carbonitrile derivatives. nih.gov Applying this technology to the synthesis of the target compound could offer a more sustainable and rapid production method.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound could enable its production on a larger scale for further research and potential commercial applications.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field that aligns with the principles of green chemistry. Exploring enzymatic routes for the synthesis of this compound could offer high selectivity and mild reaction conditions.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| One-Pot, Multi-Component Reactions | Increased efficiency, reduced waste, atom economy. | Identification of suitable starting materials and catalysts. |

| Microwave-Assisted Synthesis | Accelerated reaction times, improved yields. | Optimization of reaction parameters (temperature, time, power). |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Reactor design and optimization of flow conditions. |

| Biocatalysis | High selectivity, mild reaction conditions, sustainability. | Screening for suitable enzymes and reaction engineering. |

Exploration of New Reactivity Modes and Derivatization Pathways

The functional groups present in this compound—the amino group, the nitrile group, and the imidazole ring itself—offer multiple avenues for chemical modification. Future research should focus on exploring the reactivity of these sites to generate a diverse library of derivatives with potentially novel properties.

Amino Group Modifications: The amino group can be acylated, alkylated, or transformed into other functional groups to modulate the electronic properties and biological activity of the molecule.

Nitrile Group Transformations: The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form new heterocyclic rings.

Imidazole Ring Chemistry: The imidazole ring can undergo various reactions, including N-alkylation, N-arylation, and electrophilic substitution, allowing for the introduction of a wide range of substituents.

Investigating these derivatization pathways will be essential for constructing structure-activity relationships and tailoring the molecule for specific applications.

Advanced Computational Modeling for Predictive Synthesis and Structure-Activity Relationship (SAR)

Computational chemistry can play a pivotal role in accelerating the discovery and development of novel applications for this compound. Advanced computational modeling can be employed in several key areas:

Predictive Synthesis: Density Functional Theory (DFT) and other quantum chemical methods can be used to model reaction mechanisms and predict the feasibility and outcomes of new synthetic routes. nih.govresearchgate.net This can help to prioritize experimental efforts and reduce the time and resources required for synthesis optimization.

Structure-Activity Relationship (SAR) Studies: By creating a virtual library of derivatives and calculating their electronic and steric properties, computational models can help to identify key structural features that are important for a desired biological activity. researchgate.net This can guide the design of more potent and selective compounds.

Molecular Docking: For applications in drug discovery, molecular docking simulations can predict how this compound and its derivatives bind to specific biological targets, such as enzymes or receptors. nih.govresearchgate.net This can provide insights into their mechanism of action and help to optimize their binding affinity.

| Computational Method | Application | Potential Impact |

| Density Functional Theory (DFT) | Modeling reaction mechanisms, predicting reaction outcomes. | More efficient and targeted synthetic route development. |

| Quantitative Structure-Activity Relationship (QSAR) | Identifying key structural features for biological activity. | Rational design of more potent and selective compounds. |

| Molecular Docking | Predicting binding modes and affinities to biological targets. | Elucidation of mechanism of action, lead optimization. |

Expanding the Scope of Application as a Synthetic Platform for Diverse Chemical Entities

The unique structural features of this compound make it a promising platform for the synthesis of a wide range of more complex chemical entities. Its inherent functionality can be leveraged to construct various heterocyclic systems and other valuable organic molecules.

Synthesis of Fused Heterocycles: The amino and nitrile groups are ideally positioned for intramolecular cyclization reactions to form fused pyrimidine (B1678525) rings, leading to the synthesis of purine (B94841) analogs. The imidazole ring itself is a core component of many biologically active molecules. researchgate.netnih.gov

Development of Novel Ligands: The nitrogen atoms in the imidazole ring can act as coordination sites for metal ions, making this compound a potential scaffold for the development of new ligands for catalysis or materials science applications.

Scaffold for Medicinal Chemistry: The imidazole scaffold is a well-established "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. nih.gov By systematically modifying the substituents on the this compound core, researchers can explore its potential as a starting point for the development of new therapeutic agents.

Q & A

Q. What ethical guidelines apply to biological testing of this compound?

- Methodological Answer : Adhere to institutional biosafety protocols for in vitro assays. Since the compound lacks FDA approval, avoid in vivo studies unless explicitly permitted for mechanistic research under controlled conditions. Document all safety data (e.g., cytotoxicity in HEK293 cells) in compliance with OECD guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.